(4aS,8aS)-8a-Hydroxy-4a-methyloctahydronaphthalen-1(2H)-one
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Overview
Description
(4aS,8aS)-8a-Hydroxy-4a-methyloctahydronaphthalen-1(2H)-one is a complex organic compound with a unique structure that includes multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-8a-Hydroxy-4a-methyloctahydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the hydrogenation of a naphthalene derivative, followed by selective hydroxylation and methylation. The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are typically carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-8a-Hydroxy-4a-methyloctahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to further hydrogenate the naphthalene ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with a halide can produce a halogenated derivative.
Scientific Research Applications
(4aS,8aS)-8a-Hydroxy-4a-methyloctahydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aS,8aS)-8a-Hydroxy-4a-methyloctahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds with the target molecules. This can lead to changes in the activity of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4aS,8aS)-Octahydro-4a(2H)-isoquinolinol
- (4aS,8aS)-2-Methyloctahydro-4a(2H)-isoquinolinyl acetate
- (4aS,8aS)-octahydro-2H-1$l^{6},4-benzothiazine-1,1-dione
Uniqueness
Compared to similar compounds, (4aS,8aS)-8a-Hydroxy-4a-methyloctahydronaphthalen-1(2H)-one is unique due to its specific stereochemistry and functional groups
Properties
CAS No. |
62244-65-9 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(4aS,8aS)-8a-hydroxy-4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H18O2/c1-10-6-2-3-8-11(10,13)9(12)5-4-7-10/h13H,2-8H2,1H3/t10-,11+/m0/s1 |
InChI Key |
KIEXGCPAHIZSBN-WDEREUQCSA-N |
Isomeric SMILES |
C[C@@]12CCCC[C@]1(C(=O)CCC2)O |
Canonical SMILES |
CC12CCCCC1(C(=O)CCC2)O |
Origin of Product |
United States |
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